ML367

Description

Properties

IUPAC Name |

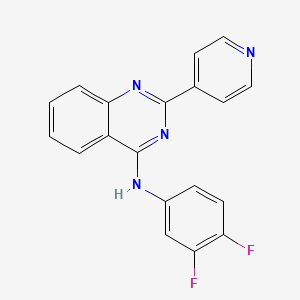

N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPYNNJXARHGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML367: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML367 is a novel small molecule probe that has been identified as a potent inhibitor of the stabilization of ATPase Family, AAA Domain Containing 5 (ATAD5).[1][2][3] ATAD5 plays a critical role in the DNA damage response (DDR) by acting as the unloader for Proliferating Cell Nuclear Antigen (PCNA) from chromatin. By destabilizing ATAD5, this compound disrupts the normal DNA repair process, leading to the suppression of general DNA damage responses, including the phosphorylation of Replication Protein A 32 (RPA32) and Checkpoint Kinase 1 (CHK1) following UV irradiation.[1][4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative effects, detailed experimental protocols for its characterization, and a visual representation of its impact on the DNA damage signaling pathway.

Introduction to this compound and its Target: ATAD5

ATAD5, also known as ELG1 in yeast, is a key component of the DNA replication and repair machinery. It forms an RFC-like complex (RLC) that is responsible for unloading PCNA from DNA. PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp to recruit various proteins involved in DNA synthesis and repair. The timely removal of PCNA by ATAD5 is crucial for the proper termination of these processes and for maintaining genomic stability.

This compound was discovered through a quantitative high-throughput screening campaign aimed at identifying small molecules that destabilize ATAD5.[5] It serves as a valuable chemical probe to investigate the cellular functions of ATAD5 and to explore its therapeutic potential, particularly in the context of cancer.

Quantitative Data Summary

The inhibitory activity of this compound on ATAD5 stabilization has been quantified in cell-based assays. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Assay Condition | Reference |

| IC50 | 1.2 µM | ATAD5-Luc Reporter Cell Line | ATAD5 Destabilizer Screen | [4] |

Note: The IC50 value represents the concentration of this compound required to achieve 50% of the maximum inhibition of ATAD5 stabilization in the specified assay.

Mechanism of Action of this compound

This compound exerts its biological effects by directly leading to the destabilization of the ATAD5 protein.[1][4] This destabilization disrupts the normal function of the ATAD5-RLC in unloading PCNA from the chromatin. The accumulation of PCNA on the DNA can interfere with the downstream processes of DNA repair and replication fork progression.

A key consequence of this compound's activity is the suppression of the DNA damage response (DDR) pathway. Specifically, this compound has been shown to inhibit the phosphorylation of RPA32 and CHK1, which are critical signaling events triggered by DNA damage, such as that induced by UV irradiation.[1][4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of UV-induced DNA damage.

Caption: this compound's mechanism of action in the DNA damage response pathway.

Experimental Protocols

This section details the key experimental methodologies used to characterize the mechanism of action of this compound.

ATAD5 Destabilizer Screen (Primary Assay)

This assay was designed to identify compounds that decrease the levels of ATAD5 protein.

-

Cell Line: A stable HEK293 cell line expressing an ATAD5-luciferase fusion protein (ATAD5-Luc).

-

Assay Principle: The luciferase reporter allows for a quantitative measurement of ATAD5 protein levels. A decrease in luminescence indicates destabilization of the ATAD5-luciferase fusion protein.

-

Protocol:

-

ATAD5-Luc cells are seeded into 1536-well microplates.

-

Compounds, including this compound, are added to the wells at various concentrations.

-

The cells are co-treated with a DNA damaging agent, such as 5-fluorouridine (5-FUrd), to induce the stabilization of ATAD5.

-

The plates are incubated for 16 hours at 37°C.

-

A luciferase substrate is added to each well.

-

Luminescence is measured using a plate reader.

-

The decrease in luminescence in the presence of a compound, compared to a DMSO control, indicates ATAD5 destabilization.

-

Western Blot for ATAD5 Stabilization

This secondary assay confirms the findings from the primary screen by directly visualizing ATAD5 protein levels.

-

Cell Line: HEK293T cells transiently transfected with a plasmid encoding FLAG-tagged ATAD5.

-

Protocol:

-

HEK293T cells are seeded and transfected with the FLAG-ATAD5 expression vector.

-

After 24-48 hours, the cells are treated with varying concentrations of this compound, with or without a DNA damaging agent (e.g., 5-FUrd).

-

Cells are incubated for 16 hours.

-

Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against the FLAG tag.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

-

Analysis of RPA32 and CHK1 Phosphorylation

This assay assesses the functional consequence of this compound treatment on the DNA damage response signaling cascade.

-

Cell Line: A suitable human cell line, such as HeLa or U2OS.

-

Protocol:

-

Cells are seeded in culture dishes.

-

Cells are pre-treated with this compound or a vehicle control (DMSO) for a specified period.

-

DNA damage is induced by exposing the cells to UV radiation (e.g., 20-50 J/m² of UVC).

-

Cells are harvested at various time points post-irradiation.

-

Whole-cell lysates are prepared.

-

Western blotting is performed as described in section 4.2.

-

Primary antibodies specific for phosphorylated RPA32 (e.g., at Serine 33) and phosphorylated CHK1 (e.g., at Serine 345) are used.

-

Total RPA32 and CHK1 levels are also measured as controls.

-

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on cancer cells.

-

Cell Line: Various cancer cell lines, including those with and without specific DNA repair defects (e.g., PARP1 knockout).

-

Assay Principle: A commercially available reagent, such as CellTiter-Glo®, is used to measure the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a serial dilution of this compound.

-

The plates are incubated for a specified period (e.g., 48-72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The results are typically normalized to a vehicle-treated control to determine the percentage of cell viability.

-

Logical Workflow for this compound Characterization

The following diagram outlines the logical workflow for the discovery and characterization of this compound as an ATAD5 stabilization inhibitor.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a specific and potent inhibitor of ATAD5 stabilization, making it an invaluable tool for studying the intricate processes of DNA replication and repair. Its ability to disrupt the DNA damage response by preventing the phosphorylation of key signaling proteins like RPA32 and CHK1 highlights the critical role of ATAD5 in maintaining genomic integrity. Further research into the effects of this compound, particularly in cancer cells with existing DNA repair deficiencies, may unveil novel therapeutic strategies that exploit synthetic lethal interactions. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their exploration of this promising chemical probe.

References

- 1. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle arrest and apoptosis provoked by UV radiation-induced DNA damage are transcriptionally highly divergent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultraviolet - Wikipedia [en.wikipedia.org]

- 4. Deciphering UV-induced DNA Damage Responses to Prevent and Treat Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

ML367 as an Inhibitor of ATAD5 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATAD5 (ATPase Family AAA Domain Containing 5) is a crucial protein involved in the DNA damage response (DDR), primarily recognized for its role in unloading Proliferating Cell Nuclear Antigen (PCNA) from chromatin. The stabilization of ATAD5 protein levels is a key event following DNA damage.[1][2] ML367 was identified as a first-in-class inhibitor of ATAD5 stabilization through a quantitative high-throughput screening (qHTS) campaign.[1] This small molecule probe presents a valuable tool for dissecting the intricacies of the DNA damage response and holds potential as a sensitizer for cancer therapies that target DNA repair pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ATAD5 and its Role in DNA Damage Response

ATAD5, the human homolog of the yeast Elg1 protein, is a key component of the RFC-like complex (RLC) that acts as a PCNA unloader.[3] PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp, essential for the processivity of DNA polymerases during replication and repair. Following the completion of these processes, PCNA must be efficiently removed from the chromatin to prevent genomic instability.

Upon DNA damage, ATAD5 protein levels increase, not due to transcriptional upregulation, but through post-translational stabilization.[4] This stabilized ATAD5 is critical for the proper coordination of DNA repair. A key function of ATAD5 in the DDR is its involvement in the deubiquitination of PCNA.[5] In response to DNA lesions that stall replication forks, PCNA is monoubiquitinated, a modification that facilitates the switch from replicative to error-prone translesion synthesis (TLS) polymerases.[6][7] ATAD5, by recruiting deubiquitinating enzymes like USP1, ensures the timely removal of ubiquitin from PCNA, allowing for the termination of TLS and the resumption of high-fidelity DNA replication.[3] Dysregulation of ATAD5 function has been linked to genomic instability and tumorigenesis.

This compound: A Novel Inhibitor of ATAD5 Stabilization

This compound was discovered as a potent small molecule inhibitor of ATAD5 stabilization from a qHTS campaign of over 300,000 compounds.[1] It acts by blocking DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are upstream events in the ATAD5 stabilization pathway.[2][4] By preventing the stabilization of ATAD5, this compound can sensitize cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., PARP1-deficient cells), to DNA damaging agents.[1][8]

Mechanism of Action

This compound does not directly bind to and inhibit ATAD5. Instead, it appears to function upstream in the DNA damage signaling cascade. The stabilization of ATAD5 is a consequence of the activation of the ATR-CHK1 pathway in response to replication stress. This compound has been shown to inhibit the phosphorylation of CHK1 and its downstream target RPA32, suggesting that it may interfere with the activity of ATR or other upstream kinases. By blocking this signaling pathway, this compound prevents the downstream stabilization of ATAD5.

Mechanism of this compound Action

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 1.2 µM | ATAD5 Destabilizer Screen (qHTS) | [1] |

| Cell Line | U2OS cells stably expressing ATAD5-luciferase | ATAD5 Destabilizer Screen (qHTS) | [1] |

| Agonist | 10 µM 5-Fluorouridine (5-FUrd) | ATAD5 Destabilizer Screen (qHTS) | [1] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Result | Cell Lines | Reference |

| Inhibition of FLAG-ATAD5 Stabilization | Dose-dependent inhibition | HEK293T | [1] |

| Inhibition of RPA32 Phosphorylation | Observed | - | [1] |

| Inhibition of CHK1 Phosphorylation | Observed | - | [1] |

| Growth Inhibition in DNA Repair Deficient Cells | Significant growth inhibition | PARP1, Lig3, Lig4, FancM, FancG, and Rad54b deficient cells | [1] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Quantitative High-Throughput Screening (qHTS) for ATAD5 Stabilization Inhibitors

This assay identifies compounds that inhibit the stabilization of ATAD5 induced by a DNA damaging agent.

References

- 1. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput genotoxicity assay identifies antioxidants as inducers of DNA damage response and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-34625) [thermofisher.com]

- 5. Phospho-CHK1 (Ser345) Recombinant Monoclonal Antibody (PS01-17) (MA5-45974) [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of ATAD5 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of genomic integrity is paramount for cellular function and organismal survival. The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby preventing the propagation of mutations that can lead to diseases such as cancer. Within this intricate network, the ATPase family AAA domain-containing protein 5 (ATAD5) has emerged as a critical regulator, primarily through its function as a proliferating cell nuclear antigen (PCNA) unloader. This technical guide provides an in-depth exploration of the multifaceted role of ATAD5 in the DDR, with a focus on its mechanisms of action, key protein interactions, and the implications of its dysfunction in disease. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the signaling pathways governed by ATAD5, to serve as a comprehensive resource for researchers and professionals in the field of DNA repair and drug development.

Introduction: ATAD5 as a Guardian of the Genome

ATAD5, the human ortholog of the yeast Elg1 protein, is a crucial component of the DNA replication and repair machinery.[1] It forms an alternative Replication Factor C (RFC)-like complex (RLC), where it replaces the large RFC1 subunit and associates with the five smaller RFC subunits (RFC2-5).[2][3] The primary and most well-characterized function of the ATAD5-RLC is to unload the homotrimeric PCNA clamp from DNA.[2][3] This process is essential for the timely termination of DNA replication and various DNA repair processes.[1][3] Dysregulation of PCNA unloading due to ATAD5 deficiency leads to the persistence of PCNA on chromatin, which can interfere with downstream DNA metabolic processes and ultimately trigger genomic instability, a hallmark of cancer.[2][3]

Core Functions of ATAD5 in the DNA Damage Response

ATAD5's role in the DDR is multifaceted, extending beyond its canonical function in DNA replication. It is intimately involved in the response to various forms of DNA damage, including replication stress, oxidative damage, and DNA double-strand breaks (DSBs).

Replication Stress Response

Replication stress, characterized by the slowing or stalling of replication forks, is a major threat to genome stability. ATAD5 plays a critical role in mitigating this stress through several mechanisms:

-

PCNA Unloading and RAD51 Recruitment: Upon replication fork stalling, ATAD5 is recruited to the site of the stalled fork.[4] Its PCNA unloading activity is crucial for the subsequent recruitment of the RAD51 recombinase, a key protein in homologous recombination (HR)-mediated fork protection and restart.[4][5] The timely removal of PCNA by ATAD5 creates a conducive environment for RAD51 to bind to the stalled fork and promote its stabilization and eventual restart.[4][5]

-

Regulation of Fork Progression: Depletion of ATAD5 has been shown to inhibit the slowdown of replication fork progression that is typically induced by agents like hydroxyurea.[4][5] This suggests that ATAD5-mediated PCNA unloading is a necessary step for the proper remodeling of stalled forks.

Oxidative DNA Damage Repair

Reactive oxygen species (ROS) are a major source of endogenous DNA damage, leading to the formation of oxidized bases and single-strand breaks (SSBs). ATAD5 is involved in the repair of this type of damage through its role in base excision repair (BER) and SSB repair (SSBR).

-

Timely Termination of Repair Synthesis: In the context of oxidative damage, ATAD5 is recruited to the damage sites to unload PCNA after the completion of repair DNA synthesis.[6][7] Depletion of ATAD5 leads to prolonged retention of PCNA at the repair site, resulting in extended and aberrant repair synthesis.[6][8] This can lead to the accumulation of harmful repair intermediates and increased DNA breakage.[6][8]

Double-Strand Break Repair

DSBs are among the most cytotoxic forms of DNA damage. ATAD5 plays a role in the faithful repair of DSBs via homologous recombination.

-

Short-Range End Resection: ATAD5 is involved in the initial stages of HR, specifically in short-range end resection.[9][10][11] The unloading of PCNA by ATAD5 at DSB sites is a prerequisite for the completion of this process, which is necessary for the generation of 3' single-stranded DNA overhangs required for RAD51 loading and subsequent strand invasion.[9][10][11]

-

KU Complex Removal: The persistence of PCNA at DSB ends in ATAD5-depleted cells hinders the removal of the KU70/80 complex, a key factor in the competing non-homologous end joining (NHEJ) pathway.[9][10] This can lead to a shift towards more error-prone repair pathways.

Key Protein Interactions of ATAD5

ATAD5's function is mediated through a network of protein-protein interactions. Understanding these interactions is crucial for elucidating its role in the DDR.

-

PCNA: As the PCNA unloader, ATAD5 directly interacts with PCNA to facilitate its removal from DNA.[1][3]

-

RFC2-5: ATAD5 forms a stable complex with the small RFC subunits to constitute the ATAD5-RLC.[2]

-

RAD51: ATAD5 promotes the recruitment of RAD51 to stalled replication forks, although a direct interaction is still under investigation.[4][5]

-

UAF1-USP1 Complex: ATAD5 interacts with the UAF1-USP1 deubiquitinase complex to facilitate the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA), a key step in the translesion synthesis (TLS) pathway.[12][13]

-

BAZ1B: A more recently identified interactor, BAZ1B, a subunit of the BAZ1B-SMARCA5 chromatin-remodeling complex, modulates the deubiquitination of Ub-PCNA by regulating the ATAD5-UAF1 interaction.[14][15][16] This interaction prevents the premature deubiquitination of Ub-PCNA, thereby ensuring the proper completion of DNA lesion bypass.[14][15][16]

Quantitative Data on ATAD5 Function

The following tables summarize key quantitative findings from studies on ATAD5, providing a comparative overview of its impact on various cellular processes related to the DNA damage response.

| Parameter | Cell Line | Condition | Effect of ATAD5 Depletion | Fold Change/Percentage | Reference |

| Homologous Recombination (HR) Efficiency | U2OS | I-SceI induced DSB | Reduced HR frequency | ~50% reduction | [9] |

| Sensitivity to PARP Inhibitors (Olaparib) | A2780 | Clonogenic survival assay | Increased sensitivity | ~5-fold increased sensitivity | [17] |

| Sensitivity to PARP Inhibitors (Veliparib) | A2780 | Clonogenic survival assay | Increased sensitivity | ~5-times higher concentration needed for similar effect as olaparib | [17][18] |

| Chromatin-Bound PCNA | HEK293T | Normal growth | Accumulation of PCNA | ~3-4 fold increase | [19] |

| Replication Fork Speed | U2OS | Hydroxyurea treatment | Inhibition of fork slowing | N/A | [5] |

| Sister Chromatid Exchange (SCE) | U2OS-ATAD5AID | Auxin-mediated depletion | Increased spontaneous SCE | ~2-fold increase | [6] |

| H2O2 Sensitivity | U2OS-ATAD5AID | MTT assay | Increased sensitivity | Significant decrease in cell survival | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ATAD5 in the DNA damage response.

Immunoprecipitation of ATAD5

This protocol is used to isolate ATAD5 and its interacting proteins from cell lysates.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold buffer X (100 mM Tris-HCl, 250 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1 M PMSF) supplemented with phosphatase and protease inhibitors and Benzonase nuclease (250 U/mL).[20]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Sonicate the lysate to shear chromatin and centrifuge at high speed to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-ATAD5 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting with antibodies against ATAD5 and suspected interacting partners.

-

Chromatin Fractionation for PCNA and ATAD5 Analysis

This protocol separates cellular proteins into soluble and chromatin-bound fractions to assess the levels of PCNA and ATAD5 on chromatin.

-

Cell Lysis and Fractionation:

-

Harvest cells and resuspend in Buffer A (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂, 10 mM PIPES pH 6.8, 1 mM EGTA, 0.2% Triton X-100, supplemented with protease and phosphatase inhibitors).[19]

-

Incubate on ice for 5 minutes.

-

Centrifuge to separate the supernatant (soluble fraction) from the pellet (chromatin-containing fraction).

-

-

Chromatin Pellet Processing:

-

Wash the chromatin pellet with Buffer A.

-

Resuspend the pellet in RIPA buffer containing Benzonase nuclease and incubate on ice for 45 minutes with sonication to solubilize chromatin-bound proteins.[9]

-

Centrifuge to remove any remaining insoluble material.

-

-

Analysis:

DNA Fiber Analysis

This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.

-

Cell Labeling:

-

Pulse-label cells with a first thymidine analog (e.g., CldU) for a defined period (e.g., 20-30 minutes).

-

Wash the cells and then pulse-label with a second thymidine analog (e.g., IdU) for a similar duration. Treatment with DNA damaging agents can be performed before or during the labeling steps.

-

-

DNA Fiber Spreading:

-

Harvest a small number of cells (e.g., 1,000-5,000) and lyse them in a drop of spreading buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a glass slide.

-

Tilt the slide to allow the DNA to spread down the slide, creating a stream of stretched DNA fibers.

-

-

Immunostaining and Visualization:

-

Fix the DNA fibers with a methanol/acetic acid solution.

-

Denature the DNA with HCl.

-

Block the slides and then incubate with primary antibodies specific for the incorporated thymidine analogs (e.g., anti-BrdU for CldU and another anti-BrdU for IdU that cross-reacts differently).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Image Acquisition and Analysis:

-

Visualize the fibers using a fluorescence microscope.

-

Capture images and measure the length of the labeled tracks using image analysis software. This allows for the quantification of replication fork speed, origin firing, and fork stalling/restart events.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving ATAD5.

Caption: ATAD5 response to replication stress.

References

- 1. Is PCNA unloading the central function of the Elg1/ATAD5 replication factor C-like complex? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Atad5 RFC-like complex is the major unloader of proliferating cell nuclear antigen in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is PCNA unloading the central function of the Elg1/ATAD5 replication factor C-like complex? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATAD5 promotes replication restart by regulating RAD51 and PCNA in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 13. Scholarworks@UNIST: A Novel Regulatory Mechanism in Ub-PCNA De-ubiquitination through the ATAD5-BAZ1B Interaction [scholarworks.unist.ac.kr]

- 14. ATAD5-BAZ1B interaction modulates PCNA ubiquitination during DNA repair [ideas.repec.org]

- 15. researchgate.net [researchgate.net]

- 16. ATAD5-BAZ1B interaction modulates PCNA ubiquitination during DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATAD5 deficiency alters DNA damage metabolism and sensitizes cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. ATAD5 suppresses centrosome over-duplication by regulating UAF1 and ID1 - PMC [pmc.ncbi.nlm.nih.gov]

The Function of ML367 in Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ML367, a small molecule inhibitor of ATAD5 stabilization, and its role in promoting genomic instability. This document details the mechanism of action of this compound, its effects on key cellular pathways, and provides detailed protocols for relevant experimental assays.

Executive Summary

This compound is a potent chemical probe that induces genomic instability by inhibiting the stabilization of ATAD5 (ATPase Family AAA Domain Containing 5), a protein crucial for maintaining genome integrity. By destabilizing ATAD5, this compound disrupts the DNA damage response (DDR), sensitizing cancer cells, particularly those with pre-existing DNA repair deficiencies, to DNA damaging agents. This guide will explore the core functions of this compound, present quantitative data on its activity, and offer detailed methodologies for its study.

Mechanism of Action of this compound

This compound's primary mechanism of action is the destabilization of the TEL2 (Telomere maintenance 2) protein, which is an upstream regulator of ATAD5.[1] The destabilization of TEL2 leads to a subsequent decrease in the protein levels of ATAD5.[1] ATAD5 is a key component of the DNA replication and repair machinery, where it functions as a suppressor of genomic instability.[1]

ATAD5 is responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following the completion of DNA replication and repair. The timely removal of PCNA is critical for the proper progression of DNA metabolic processes. The inhibition of ATAD5 stabilization by this compound leads to the accumulation of PCNA on the chromatin, which can interfere with DNA replication and repair, ultimately leading to genomic instability.

Furthermore, this compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical mediators of the ATR-dependent DNA damage checkpoint.[1][2][3] This blockade of upstream DNA repair pathways contributes to the compound's ability to induce genomic instability.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |

| ATAD5 | ATAD5 Destabilizer Screen | 1.2 | HEK293T | [1] |

| CMV-Luc Counter (cell-based) | Counterscreen | > 46 | HEK293T | [1] |

| Luc Counter (Biochemical) | Counterscreen | > 57 | N/A | [1] |

| Cell Type | Assay Type | Effect of this compound Treatment | Reference |

| PARP1-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

| Lig3-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

| Lig4-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

| FancM-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

| FancG-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

| Rad54b-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound in promoting genomic instability.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Western Blot for ATAD5, Phospho-RPA32, and Phospho-CHK1

This protocol describes the detection of protein level changes in response to this compound treatment.

Materials:

-

HEK293T cells (or other suitable cell lines)

-

FLAG-tagged ATAD5 expression vector (optional)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound

-

5-fluorouridine (5-FUrd) or UV transilluminator

-

Lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-FLAG (if using tagged protein)

-

Anti-ATAD5

-

Anti-phospho-RPA32 (S4/S8)

-

Anti-phospho-CHK1 (S345)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates.

-

(Optional) Transfect cells with FLAG-tagged ATAD5 using Lipofectamine 2000 according to the manufacturer's protocol.

-

Allow cells to grow for 24-48 hours post-transfection.

-

Treat cells with varying concentrations of this compound for 16 hours. For DNA damage induction, co-treat with 10 µM 5-FUrd or expose to a controlled dose of UV radiation and allow to recover for a specified time before lysis.[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

-

DNA repair proficient and deficient cell lines (e.g., PARP1 knockout)

-

This compound

-

Complete growth medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.

-

-

Drug Treatment:

-

Allow cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.

-

-

Staining:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet staining solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Gently wash the wells with water until the background is clear.

-

Allow the plates to air dry.

-

-

Colony Counting:

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Conclusion

This compound is a valuable tool for investigating the role of ATAD5 and the DNA damage response in maintaining genomic stability. Its ability to destabilize ATAD5 via TEL2 inhibition and block upstream DDR signaling makes it a potent sensitizer of cancer cells with defects in DNA repair pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the ATAD5 pathway in oncology.

References

- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

ML367: A Novel Probe in the Modulation of DNA Repair Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML367, a small molecule inhibitor of ATAD5 stabilization, and its implications for DNA repair pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanism of action of this compound and its potential therapeutic applications, particularly in oncology.

Introduction to this compound and ATAD5

DNA integrity is paramount for normal cellular function and organismal survival. Complex DNA damage response (DDR) pathways exist to recognize and repair various forms of DNA lesions.[1] A key protein involved in the DDR is the ATPase Family AAA Domain-Containing Protein 5 (ATAD5).[1][2] ATAD5 protein levels are observed to increase in response to DNA damage, playing a crucial role in maintaining genomic stability and acting as a tumor suppressor.[2][3]

This compound has been identified as a potent inhibitor of ATAD5 stabilization.[1][2] It is a low micromolar inhibitor that was discovered through a quantitative high-throughput screening campaign.[1][3] By destabilizing ATAD5, this compound presents a novel tool to investigate the intricacies of the DNA damage response and offers a potential therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the destabilization of the ATAD5 protein.[2][3] This activity disrupts the normal cellular response to DNA damage. Furthermore, this compound has been shown to impede general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical signaling events triggered by UV irradiation.[1][2][3] This suggests that this compound can obstruct DNA repair pathways that are upstream of ATAD5.[1][3]

A significant finding is that this compound sensitizes cells with a knock-out mutation of the PARP1 gene.[1][3] This synthetic lethality approach suggests that this compound could be particularly effective in treating cancers with deficiencies in the poly (ADP-ribose) polymerase 1 (PARP1)-dependent DNA repair pathway.[3]

Signaling Pathway Modulated by this compound

The DNA damage response is a complex signaling network. Upon DNA damage, sensor proteins activate transducer kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[4] These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4][5] this compound's interference with RPA32 and CHK1 phosphorylation indicates its impact on the ATR signaling pathway, which is typically activated by single-strand DNA breaks and replication stress.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative findings from studies on this compound.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 (ATAD5 Destabilization) | Low micromolar | - | In the presence of 10 µM 5-fluorouridine (5-FUrd) | [1][3] |

| Cytotoxicity Assay Concentration | Starting from 40 µM (serial dilutions) | HCT116, PARP-1 deficient cells | 48-hour treatment | [3] |

| Western Blot Treatment | Indicated amounts | HEK293T | 16-hour treatment, with/without 20 µM 5-FUrd | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

-

HCT116 or other suitable cancer cell lines (including PARP-1 deficient variants)

-

96-well plates

-

Cell culture medium

-

This compound compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

Luminometer or spectrophotometer

Procedure:

-

Seed 1 x 104 cells per well in a 96-well plate.[3]

-

Allow cells to attach for 24 hours.[3]

-

Prepare serial dilutions of this compound, starting from a concentration of 40 µM.[3]

-

Add the compound dilutions to the respective wells.

-

Incubate the plates for 48 hours.[3]

-

Determine cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, measuring luminescence.[3] Alternatively, an MTT assay can be performed.[6]

Western Blotting for ATAD5 Destabilization

This protocol is used to visualize and quantify the destabilization of ATAD5 protein levels following this compound treatment.

Materials:

-

HEK293T cells

-

FLAG-tagged ATAD5 expression vector

-

Lipofectamine 2000 (Life Technologies)

-

This compound compound

-

5-fluorouridine (5-FUrd)

-

Lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease inhibitors)

-

SDS-PAGE gels (4–15% Tris-glycine)

-

PVDF membrane

-

Primary antibodies: anti-FLAG (HRP-conjugated), anti-tubulin

-

ECL Western Blotting Detection System (GE Healthcare)

-

ImageJ software for quantification

Procedure:

-

Transfect HEK293T cells with FLAG-tagged ATAD5 using Lipofectamine 2000.[3]

-

48 hours post-transfection, treat the cells with the desired concentrations of this compound for 16 hours, with or without 20 µM 5-FUrd.[3]

-

Lyse the cells in lysis buffer on ice for 30 minutes.[3]

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[3]

-

Block the membrane and probe with an HRP-conjugated anti-FLAG antibody to detect FLAG-ATAD5.[3]

-

Use an anti-tubulin antibody as a loading control.[3]

-

Detect protein bands using an ECL system.[3]

-

Quantify the band intensities of FLAG-ATAD5 and tubulin using ImageJ to determine the ratio of FLAG/Tubulin.[3]

Immunofluorescence for γH2AX Foci

This protocol is used to detect DNA double-strand breaks by visualizing the formation of γH2AX foci.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139) (e.g., from Upstate, cat no. 05-636)

-

Fluorescently labeled secondary antibody (e.g., anti-mouse IgG FITC)

-

DAPI for counterstaining

-

Antifade mounting medium (e.g., Vectashield)

-

Fluorescence microscope

Procedure:

-

Fix cells on coverslips for 10-30 minutes at room temperature.[7][8]

-

Wash the cells three times with PBS.[8]

-

Permeabilize the cells for 30 minutes.[8]

-

Block for 30-60 minutes to prevent non-specific antibody binding.[8][9]

-

Incubate with the primary anti-γH2AX antibody (e.g., 1:200 to 1:800 dilution) overnight at 4°C or for 30 minutes at 37°C.[7][8]

-

Wash three times with PBS.[7]

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 30-120 minutes at room temperature, protected from light.[7][10]

-

Wash three times with PBS.[7]

-

Counterstain with DAPI for 10 minutes.[7]

-

Mount the coverslips on microscope slides using an antifade mounting medium.[11]

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software like ImageJ.[7]

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of ATAD5 in the DNA damage response. Its ability to sensitize PARP1-deficient cells highlights its potential as a targeted cancer therapeutic. Further research should focus on the in vivo efficacy of this compound and its combination with other DNA-damaging agents or PARP inhibitors. A deeper understanding of the precise molecular interactions of this compound and the full spectrum of its off-target effects will be crucial for its translation into clinical applications.

References

- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. abeomics.com [abeomics.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. crpr-su.se [crpr-su.se]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Targeting ATAD5 with ML367: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of targeting ATPase Family AAA Domain Containing 5 (ATAD5), a key protein in the DNA damage response (DDR), with the small molecule inhibitor ML367. ATAD5 plays a critical role in unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA, a crucial step for the proper termination of DNA replication and repair.[1][2] Dysregulation of this process is implicated in genomic instability and tumorigenesis.[1][2][3] this compound has been identified as an inhibitor of ATAD5 stabilization, leading to its degradation and consequently disrupting downstream DNA repair processes.[1][4][5] This guide provides an in-depth overview of the ATAD5 signaling pathway, the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Introduction to ATAD5 in DNA Damage Response

ATAD5, the human homolog of the yeast Elg1 protein, is a crucial component of the DNA replication and repair machinery.[6] It forms an alternative Replication Factor C (RFC)-like complex (RLC) that is responsible for unloading PCNA from chromatin.[7] This unloading is essential for terminating DNA synthesis and allowing downstream processes to proceed correctly.[1][2]

Upon DNA damage, ATAD5 protein levels increase to facilitate the repair process.[1][4][5] Depletion of ATAD5 leads to the accumulation of PCNA on the chromatin, resulting in increased genomic instability, sensitivity to DNA damaging agents, and a potential dependency on other repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP).[7][8] This dependency creates a synthetic lethal vulnerability that can be exploited for therapeutic intervention in oncology.

This compound: A Small Molecule Inhibitor of ATAD5 Stabilization

This compound was discovered through a quantitative high-throughput screening campaign as a small molecule that inhibits the stabilization of ATAD5.[1][4] It has been shown to lead to the destabilization and subsequent degradation of the ATAD5 protein.[1][5] By reducing the levels of functional ATAD5, this compound effectively mimics the phenotype of ATAD5 depletion, leading to disruptions in the DNA damage response.

Notably, this compound has been observed to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are key kinases in the ATR-mediated DNA damage checkpoint pathway.[1][4][9] This suggests that this compound's effects may extend beyond simply targeting ATAD5, potentially impacting upstream signaling events in the DNA damage response cascade.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| ATAD5-Luciferase Primary Screen | - | IC50 | 2.9 µM | [1] |

| Cell Viability | - | CC50 | > 46 µM | [1] |

| FLAG-ATAD5 Stabilization Inhibition | HEK293T | Concentration for significant inhibition | 10-40 µM | [1][9] |

Table 2: Physicochemical and ADME Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 334.34 g/mol | [1] |

| Log D | 1.58 | [1] |

| PAMPA Permeability | Good | [1][5] |

| Microsomal Stability (Human, Rat) | Moderate | [1] |

| Solubility (PBS) | Moderate | [1] |

Signaling Pathways and Experimental Workflows

ATAD5 in the PCNA Ubiquitination and Deubiquitination Pathway

ATAD5 is a central player in the regulation of PCNA's ubiquitination state, which is critical for determining the choice of DNA damage tolerance pathway. The following diagram illustrates the key interactions of ATAD5 in this process.

Experimental Workflow for Screening and Validation of ATAD5 Inhibitors

The discovery of this compound likely followed a systematic workflow common in drug discovery. The diagram below outlines a plausible experimental workflow for identifying and validating small molecule inhibitors of ATAD5 stabilization.

Experimental Protocols

Western Blot for ATAD5 Protein Levels

This protocol is for assessing the effect of this compound on ATAD5 protein levels in cultured cells.

-

Cell Culture and Treatment:

-

Seed HEK293T cells (or other suitable cell lines) in 6-well plates.

-

For overexpression studies, transiently transfect cells with a FLAG-tagged ATAD5 expression vector.[1]

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 16-24 hours.[1][9] To induce ATAD5 stabilization, a DNA damaging agent like 5-fluorouridine (5-FUrd) at 20 µM can be co-administered.[1]

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATAD5 (or FLAG-tag) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system.

-

Normalize band intensities to a loading control like β-actin or GAPDH.

-

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells treated with this compound, particularly in DNA repair-deficient backgrounds.

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cell line (e.g., wild-type and PARP1-knockout cells).

-

Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates.

-

-

Treatment:

-

Allow cells to attach for 24 hours.

-

Treat cells with various concentrations of this compound.

-

For combination studies, co-treat with a PARP inhibitor.

-

-

Colony Growth:

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Monitor colony growth and change the medium as needed.

-

-

Staining and Quantification:

-

Wash the colonies gently with PBS.

-

Fix the colonies with 4% paraformaldehyde or methanol for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash away the excess stain with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

-

Immunoprecipitation of ATAD5

This protocol is for studying the protein-protein interactions of ATAD5.

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors.[10]

-

Centrifuge to clear the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-ATAD5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

-

Analyze the eluates by Western blotting using antibodies against potential interacting partners.

-

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of this compound.

-

-

Assay Procedure:

-

After the desired incubation period (e.g., 48-72 hours), add MTT or MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

-

Plot the percentage of viability against the drug concentration to generate a dose-response curve and calculate the CC50 value.

-

Conclusion and Future Directions

Targeting ATAD5 with the small molecule inhibitor this compound presents a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways. The ability of this compound to induce ATAD5 degradation and disrupt the DNA damage response highlights its potential as a tool for cancer therapy, especially in combination with agents like PARP inhibitors to exploit synthetic lethality.

Further research is warranted to fully elucidate the complete mechanism of action of this compound and its effects on various cancer types. Future studies should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to ATAD5-targeted therapies.

-

Combination therapies: Exploring synergistic combinations of this compound with other DDR inhibitors and standard-of-care chemotherapies.

This technical guide provides a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of targeting ATAD5 with this compound. The detailed protocols and pathway diagrams offer a solid foundation for further investigation into this novel anti-cancer strategy.

References

- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Intriguing Mystery of RPA Phosphorylation in DNA Double-Strand Break Repair | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. rupress.org [rupress.org]

- 7. addgene.org [addgene.org]

- 8. origene.com [origene.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ATAD5 suppresses centrosome over-duplication by regulating UAF1 and ID1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ML367 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML367, a potent and specific inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5), plays a critical role in the DNA damage response (DDR). While its primary characterization lies in the destabilization of ATAD5 and the sensitization of cancer cells to DNA damaging agents, emerging evidence from studies on ATAD5's function suggests a significant impact of its inhibition on cell cycle progression. This technical guide provides an in-depth analysis of the current understanding of how this compound, through the inhibition of ATAD5, influences the cell cycle, with a focus on S-phase progression. It is designed to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.

Introduction

The cell cycle is a fundamental and tightly regulated process that governs the duplication and division of cells. It is comprised of four distinct phases: Gap 1 (G1), DNA synthesis (S), Gap 2 (G2), and Mitosis (M). Checkpoints between these phases ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

ATAD5 is a key protein involved in the DNA damage response, specifically in the unloading of the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair. By inhibiting the stabilization of ATAD5, this compound disrupts this crucial process, leading to downstream consequences for genome stability and cell cycle control. This guide will explore the mechanistic impact of this compound on cell cycle progression, drawing upon data from studies investigating the effects of ATAD5 depletion.

Core Mechanism: this compound and ATAD5 Inhibition

This compound is a small molecule inhibitor that leads to the destabilization of ATAD5. ATAD5 is a component of the RFC-like complex (RLC) that is responsible for unloading PCNA from the DNA. PCNA is a critical protein that acts as a sliding clamp, encircling the DNA and serving as a platform for the recruitment of various proteins involved in DNA replication and repair. The timely removal of PCNA by the ATAD5-containing complex is essential for the proper progression of DNA replication and the completion of DNA repair.

By inhibiting ATAD5 stabilization, this compound is inferred to cause the persistent association of PCNA with chromatin. This prolonged retention of PCNA can interfere with the normal progression of DNA replication forks and signal to the cell cycle machinery, leading to alterations in cell cycle phase distribution.

Quantitative Data on Cell Cycle Progression

While direct studies on this compound's effect on the cell cycle are limited, research on the impact of ATAD5 depletion provides valuable insights. The following table summarizes quantitative data from a study where HeLa cells were treated with siRNA targeting ATAD5, effectively mimicking the inhibitory action of this compound.

Table 1: Effect of ATAD5 Knockdown on Cell Cycle Distribution in HeLa Cells [1][2]

| Cell Cycle Phase | Control siRNA (%) | ATAD5 siRNA (%) |

| G1 | 54.5 | 42.1 |

| S | 23.7 | 38.2 |

| G2/M | 21.8 | 19.7 |

Data represents the mean percentage of cells in each phase from three independent experiments.[1][2]

These data clearly indicate that the depletion of ATAD5 leads to a significant accumulation of cells in the S phase, with a corresponding decrease in the G1 and G2/M populations. This suggests that the inhibition of ATAD5 function by this compound would likely result in an S-phase delay or arrest.

Experimental Protocols

To enable researchers to investigate the effects of this compound on cell cycle progression, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment

Cell Lines: HeLa or other cancer cell lines of interest.

Protocol:

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates or 10 cm dishes to achieve 50-60% confluency at the time of treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentration of this compound (a typical starting range is 1-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of individual cells to determine the percentage of the population in each phase of the cell cycle.[1][3][4]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Principle: This technique is used to detect and quantify the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin A, Cyclin B1, CDK1, CDK2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The inhibition of ATAD5 by this compound initiates a cascade of events that ultimately leads to S-phase delay. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of this compound-Induced S-Phase Delay

Caption: this compound inhibits ATAD5 stabilization, leading to S-phase delay.

Experimental Workflow for Cell Cycle Analysis

References

- 1. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

Core Findings: ML367 as an Inhibitor of ATAD5 Stabilization

An In-depth Technical Guide on the Initial Studies of ML367 in HEK293T Cells

This guide provides a comprehensive overview of the initial research conducted on this compound in Human Embryonic Kidney 293T (HEK293T) cells. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Initial studies have identified this compound as a small molecule inhibitor of ATAD5 (ATPase Family, AAA Domain Containing 5) stabilization.[1][2] ATAD5 is a crucial component of the DNA damage response, and its protein levels typically increase when DNA is damaged.[2] this compound has been shown to prevent this stabilization in HEK293T cells, suggesting its potential as a tool to study DNA repair mechanisms and possibly as a sensitizer for cancer therapies.[1][2]

Quantitative Data Summary

The primary quantitative data from the initial studies on this compound in HEK293T cells focuses on its ability to inhibit the stabilization of FLAG-tagged ATAD5. This effect was measured in the presence of the DNA damaging agent 5-fluorouridine (5-FUrd).

Table 1: Inhibition of FLAG-ATAD5 Stabilization by this compound in HEK293T Cells

| This compound Concentration (µM) | 5-FUrd (20 µM) | Relative FLAG-ATAD5 Protein Level (%) |

| 0 | - | Baseline |

| 0 | + | 100 |

| 1.25 | + | Decreased |

| 2.5 | + | Decreased |

| 5 | + | Decreased |

| 10 | + | Significantly Decreased |

| 20 | + | Significantly Decreased |

Note: The qualitative descriptions of "Decreased" and "Significantly Decreased" are based on the graphical data presented in the source material. For precise percentages, refer to the original publication.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of this compound in HEK293T cells.

HEK293T Cell Culture and Maintenance

HEK293T cells are a derivative of the HEK293 cell line and are widely used in biological research due to their reliable growth and high transfectability.[3]

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: When cells reach 80-90% confluency, they are passaged. The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a brief incubation with a trypsin-EDTA solution. The trypsin is neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture vessels.[4][5]

FLAG-ATAD5 Transfection and Western Blotting

To assess the cellular activity of this compound, a secondary assay was developed using HEK293T cells.[1]

-

Transfection: HEK293T cells were transfected with a plasmid encoding FLAG-tagged ATAD5 using Lipofectamine 2000, following the manufacturer's protocol.[1]

-

Compound Treatment: 48 hours after transfection, the cells were treated with varying concentrations of this compound for 16 hours. In some conditions, 20 µM of 5-FUrd was added to induce DNA damage.[1]

-

Cell Lysis: To obtain total cell lysate, cells were resuspended in lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, and protease inhibitors) and lysed on ice for 30 minutes.[1]

-

Western Blotting: The protein concentration of the lysates was determined, and equal amounts of protein were separated by SDS-PAGE. The proteins were then transferred to a membrane, which was subsequently probed with an antibody against the FLAG tag to visualize the ATAD5 protein levels.[1]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams were generated using the DOT language.

This compound Mechanism of Action

Caption: this compound inhibits ATAD5 stabilization and blocks DNA damage responses.

Experimental Workflow for a Western Blot

Caption: Step-by-step workflow for Western blot analysis of ATAD5.

Broader Implications and Future Directions

The discovery of this compound as an inhibitor of ATAD5 stabilization opens new avenues for research into DNA damage response pathways.[1][2] Interestingly, this compound was also found to block more general DNA damage responses, including the phosphorylation of RPA32 and CHK1 in response to UV irradiation, suggesting it may act on upstream components of the DNA repair pathway.[1][2] Furthermore, the compound sensitized cells with a knockout of the PARP1 gene, indicating its potential as a sensitizer to kill cancer cells deficient in the PARP1-dependent DNA repair pathway.[1][2]

Future studies could explore the precise molecular target of this compound and its broader effects on cellular signaling. Understanding how this compound destabilizes proteins involved in the DNA damage response could unveil novel mechanisms that can be exploited for therapeutic purposes, particularly in oncology. The use of HEK293T cells as a reliable and robust system for these initial studies has been instrumental and will likely continue to be valuable for dissecting the intricate pathways affected by this compound.

References

- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 4. encodeproject.org [encodeproject.org]

- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ML367 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the use of ML367, a potent inhibitor of ATAD5 stabilization, in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals investigating DNA damage response pathways and developing novel cancer therapeutics.

This compound is a small molecule probe that destabilizes the ATPase family AAA domain-containing protein 5 (ATAD5), a key protein involved in the DNA damage response.[1] By inhibiting the stabilization of ATAD5, this compound disrupts the normal DNA repair process, leading to the suppression of general DNA damage responses, including the phosphorylation of RPA32 and CHK1.[1][2][3] This mechanism makes this compound a valuable tool for studying DNA repair and a potential sensitizer for cancer cells, particularly those deficient in other DNA repair proteins like PARP1.[1][3]

Data Presentation

| Assay Description | Cell Line | Parameter | Value | Reference |

| Inhibition of ATAD5 Stabilization | HEK293T | IC50 | 1.2 µM | [1] |

| Cell Viability | HCT116 | - | No significant cytotoxicity was observed at concentrations effective for ATAD5 destabilization. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

HEK293T (for ATAD5 stabilization assays)

-

HCT116 (for cell viability assays)

-

PARP1-deficient cell lines (e.g., from HCT116 background, for sensitization studies)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) for HEK293T and HCT116 cells, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Western Blot for ATAD5 Stabilization

This protocol is adapted from studies using HEK293T cells.[1]

-

Materials:

-